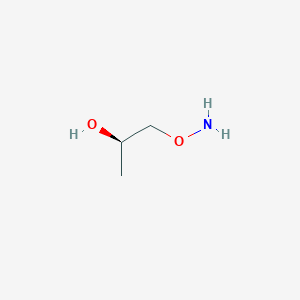

(R)-1-Aminooxy-propan-2-ol

Description

Significance of Chiral Aminooxy Compounds in Organic Synthesis

Chiral aminooxy compounds are a class of molecules of significant interest in modern organic synthesis due to their unique reactivity and structural versatility. Their enhanced nucleophilicity, a phenomenon known as the alpha effect, allows them to participate in specific chemical transformations that are crucial for constructing complex molecules wikipedia.org.

One of the most prominent applications of aminooxy compounds is in the formation of oxime bonds. The reaction between an aminooxy group and a carbonyl compound (an aldehyde or ketone) yields a kinetically stable oxime linkage wikipedia.org. This reaction is highly chemoselective, meaning it can proceed in the presence of other functional groups, making it a powerful tool for bioconjugation—the process of linking molecules like fluorescent tags or probes to proteins wikipedia.orgglpbio.com. Compared to imines, which are formed from primary amines and carbonyls, oximes exhibit much greater stability towards hydrolysis wikipedia.org.

This stability has been exploited in peptide and protein chemistry. For instance, aminooxy-functionalized amino acids can be incorporated into peptide chains. Following synthesis, the deprotected aminooxy group can be selectively reacted with a peptide fragment containing a carbonyl group, enabling the assembly of large proteins through fragment condensation wikipedia.org. Similarly, this strategy can be used to create cyclic peptides, which have constrained conformations that are often essential for biological activity wikipedia.org.

Furthermore, chiral aminooxy compounds are valuable synthons in asymmetric synthesis. Organocatalytic methods have been developed for the enantioselective α-aminooxylation of aldehydes and ketones, providing access to chiral α-aminooxy carbonyl compounds which are versatile synthetic intermediates researchgate.netpnas.org. For example, a novel approach for synthesizing chiral 1,2-oxazinane (B1295428) spirocyclic scaffolds utilizes an organocatalytic [4+2] cycloaddition reaction with a γ-aminooxy-α,β-unsaturated ester nih.gov. These complex heterocyclic structures are prevalent in many natural products and medicinally important compounds nih.gov.

Historical Context of Aminooxy Chemistry and the Alpha Effect

The study of aminooxy compounds dates back to the late 19th century, with aminooxyacetic acid first being described in 1893 nih.gov. However, the broader utility of the aminooxy functional group in synthesis, particularly in the context of ligation chemistry, gained significant traction much later. The use of aminooxy modifiers for conjugating molecules to DNA, for example, was first described in the mid-1990s glpbio.com. This development paved the way for more reliable and direct methods for creating DNA conjugates through stable oxime formation glpbio.com.

Central to the reactivity of aminooxy compounds is a fundamental concept in physical organic chemistry known as the alpha effect.

The alpha effect describes the enhanced nucleophilicity of an atom that has an adjacent (alpha) atom bearing lone pair electrons wikipedia.orgillinois.edu. This effect results in a nucleophile being more reactive than would be predicted based on its basicity (its pKa value) alone wikipedia.org.

This phenomenon was first systematically observed and documented in 1960 by Jencks and Carriuolo wikipedia.orgchemeurope.comdbpedia.org. During their kinetic studies on the reaction of various nucleophiles with the ester p-nitrophenyl acetate, they noted that certain nucleophiles, including hydroxylamine (B1172632) and the hydroperoxide anion, reacted much faster than typical nucleophiles like phenolate (B1203915) or aniline (B41778), whose reactivity correlated well with their basicity wikipedia.orgchemeurope.com.

Two years later, in 1962, Edwards and Pearson coined the term "alpha effect" to describe this anomalous reactivity wikipedia.orgchemeurope.comwikipedia.org. They proposed an initial explanation based on transition state (TS) stabilization. Their hypothesis suggested that as the nucleophile attacks and its electron pair moves away, a partial positive charge develops, which can be stabilized by the adjacent lone pair, similar to how a neighboring heteroatom stabilizes a carbocation wikipedia.orgillinois.educhemeurope.com.

Since its discovery, the precise origin of the alpha effect has been a subject of considerable debate, and several theoretical models have been proposed to explain it chemeurope.comwikidoc.org.

Ground-State Destabilization: This theory posits that repulsion between the lone pair of electrons on the nucleophilic atom and the lone pair on the adjacent alpha atom raises the energy of the molecule's ground state. This destabilization makes the molecule inherently more reactive, thus lowering the activation energy for a reaction wikipedia.orgchemeurope.com. However, this effect should also increase basicity, so it cannot be the sole explanation for the alpha effect wikipedia.org.

Transition-State Stabilization: This is the most widely cited category of explanations. Besides the initial idea from Edwards and Pearson, other theories suggest stabilization through factors like the polarizability of the nucleophile or intramolecular catalysis chemeurope.comwikidoc.org.

Solvent Effects: The alpha effect is known to be dependent on the solvent, and in some cases, the effect has been observed to disappear in the gas phase. This has led some to conclude it is primarily a solvation effect wikipedia.org. However, this explanation is not universally applicable, as the effect is observed across different solvent systems wikipedia.org.

Modern Orbital Theories: More recent quantum chemical studies have provided deeper insights. It is now suggested that the alpha effect arises from a combination of factors related to molecular orbitals. One key finding is that a reduced (steric) Pauli repulsion between the nucleophile and the substrate is crucial. An effective α-nucleophile has a smaller HOMO (Highest Occupied Molecular Orbital) lobe on the nucleophilic center, which minimizes repulsion nih.govuniversiteitleiden.nl. To compensate for the consequently reduced favorable orbital overlap, the HOMO must also be sufficiently high in energy to ensure a strong interaction with the substrate's LUMO (Lowest Unoccupied Molecular Orbital) nih.govuniversiteitleiden.nl.

Table 2: Timeline of the Discovery and Explanation of the Alpha Effect

| Year | Key Development | Researchers | Source |

|---|---|---|---|

| 1960 | First systematic observation of anomalously high reactivity in certain nucleophiles. | Jencks & Carriuolo | wikipedia.orgchemeurope.com |

| 1962 | The term "alpha effect" is coined; transition-state stabilization is proposed as the cause. | Edwards & Pearson | wikipedia.orgchemeurope.comwikipedia.org |

| Post-1962 | Various theories are proposed, including ground-state destabilization and solvent effects. | Multiple Researchers | wikipedia.orgchemeurope.comwikidoc.org |

| 2021 | Quantum chemical studies identify reduced Pauli repulsion and HOMO energy as key intrinsic factors. | Hansen, Hamlin, et al. | nih.govuniversiteitleiden.nl |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-aminooxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2/c1-3(5)2-6-4/h3,5H,2,4H2,1H3/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJYVTLJWDGQGL-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CON)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CON)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of R 1 Aminooxy Propan 2 Ol

Nucleophilicity of the Aminooxy Moiety

The nitrogen atom of the aminooxy group (-ONH₂) in (R)-1-Aminooxy-propan-2-ol is a potent nucleophile. Its enhanced nucleophilicity, when compared to a typical amine, is attributed to the "alpha-effect." This effect describes the increased reactivity of a nucleophile that has a lone pair of electrons on an atom adjacent (in the alpha position) to the nucleophilic center. acs.orgiris-biotech.de In the case of the aminooxy group, the presence of the adjacent oxygen atom with its lone pairs of electrons destabilizes the ground state of the nucleophile and stabilizes the transition state of the reaction, thereby increasing the rate of nucleophilic attack. acs.org This heightened reactivity makes the aminooxy group highly effective in reactions with electrophiles, most notably the carbonyl carbon of aldehydes and ketones. iris-biotech.de

The nucleophilic character of the aminooxy group is central to its utility in forming oxime bonds, a reaction that is both chemoselective and efficient under mild conditions. biotium.comrsc.org This inherent reactivity allows for the selective targeting of carbonyl compounds in the presence of other functional groups.

Oxime Formation Reactions with Carbonyl Compounds

A hallmark reaction of this compound is its condensation with aldehydes and ketones to yield oximes. This reaction, known as oximation, involves the formation of a carbon-nitrogen double bond (C=N) and is a cornerstone of bioconjugation and synthetic chemistry due to the stability of the resulting oxime linkage. nih.govresearchgate.netacs.org The general reaction proceeds with the elimination of a water molecule. wikipedia.org

| Reactant 1 | Reactant 2 | Product |

| This compound | Aldehyde (R'-CHO) | Aldoxime |

| This compound | Ketone (R'-CO-R'') | Ketoxime |

The formation of an oxime from this compound and a carbonyl compound proceeds through a two-step addition-elimination mechanism, which is typically subject to acid catalysis. nih.govmasterorganicchemistry.com

The reaction initiates with the nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon. nih.govmasterorganicchemistry.com This attack is often facilitated by the protonation of the carbonyl oxygen under acidic conditions, which increases the electrophilicity of the carbonyl carbon. This initial step leads to the formation of a tetrahedral intermediate, often referred to as a carbinolamine or hemiaminal. nih.gov

The second stage of the mechanism involves the dehydration of the tetrahedral intermediate. nih.gov This elimination of a water molecule is the rate-determining step and is also acid-catalyzed. Protonation of the hydroxyl group in the intermediate converts it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the stable C=N double bond of the oxime. masterorganicchemistry.com

The rate and equilibrium of oxime formation are influenced by several factors, including the pH of the reaction medium and the presence of catalysts. The stability of the resulting oxime is also dependent on the structure of the parent carbonyl compound.

The rate of oxime formation is highly dependent on the pH of the solution. The reaction is generally accelerated under mildly acidic conditions, typically in a pH range of 4 to 5. nih.govrsc.org This is because both the nucleophilic attack and the dehydration step are acid-catalyzed. nih.gov

However, at very low pH, the reaction rate decreases. This is due to the extensive protonation of the aminooxy nucleophile, which forms an unreactive alkoxyammonium ion. nih.gov This non-nucleophilic species is unable to initiate the attack on the carbonyl carbon. Therefore, an optimal pH is required to strike a balance between sufficient protonation of the carbonyl group to activate it for attack and maintaining a sufficient concentration of the free, nucleophilic aminooxy compound. nih.gov

| pH Range | Effect on Reactants | Overall Reaction Rate |

| Highly Acidic (pH < 3) | Aminooxy group is protonated and non-nucleophilic. | Slow |

| Mildly Acidic (pH 4-5) | Optimal balance of carbonyl activation and available nucleophile. | Fast |

| Neutral to Basic (pH > 7) | Lack of acid catalysis for dehydration step. | Slow |

The rate of oxime formation, particularly at neutral pH, can be significantly enhanced by the use of nucleophilic catalysts such as aniline (B41778) and its derivatives. nih.govacs.org Aniline catalysis proceeds through the formation of a more reactive intermediate. Aniline first reacts with the carbonyl compound to form a protonated Schiff base (an iminium ion). rsc.org This intermediate is more electrophilic than the original protonated carbonyl, and is therefore more susceptible to nucleophilic attack by the aminooxy compound.

The subsequent transoximation reaction, where the aminooxy group displaces aniline from the iminium intermediate, is rapid and leads to the formation of the oxime product. rsc.org Substituted anilines with electron-donating groups, such as p-phenylenediamine, have been shown to be even more effective catalysts than aniline itself, leading to rate enhancements of over 100-fold compared to the uncatalyzed reaction at neutral pH. acs.org

| Catalyst | Relative Rate Enhancement (Approximate) |

| None | 1x |

| Aniline | 40x rsc.org |

| p-Phenylenediamine | >100x acs.org |

The formation of an oxime from an unsymmetrical ketone or an aldehyde results in the potential for stereoisomerism about the C=N double bond. These stereoisomers are designated as E and Z isomers. wikipedia.orgquimicaorganica.org The Z isomer has the hydroxyl group and the group with higher priority on the same side of the C=N double bond, while in the E isomer, they are on opposite sides. adichemistry.com

When a chiral alkoxyamine such as this compound reacts with a prochiral, unsymmetrical ketone, the resulting oxime will have two stereocenters: the existing chiral center in the propanol (B110389) backbone and the newly formed stereogenic C=N bond. This can lead to the formation of a pair of diastereomers (E and Z isomers). The relative amounts of these diastereomers formed will depend on the steric and electronic interactions in the transition state of the reaction, which can lead to a degree of diastereoselectivity. acs.orgacs.org The specific diastereomeric ratio obtained would be influenced by the structure of the carbonyl compound and the reaction conditions. Generally, the synthesis of oximes can produce a mixture of E and Z isomers, and their interconversion can be catalyzed by the same reagents used for their formation. thieme-connect.comresearchgate.net

Factors Influencing Reaction Kinetics and Stability

Other Chemoselective Transformations of the Aminooxy Group

Beyond the widely recognized oximation reaction with carbonyl compounds, the aminooxy moiety of this compound is a versatile functional group capable of undergoing various other chemoselective transformations. The nitrogen atom of the aminooxy group, possessing a lone pair of electrons adjacent to an oxygen atom, exhibits enhanced nucleophilicity—a phenomenon known as the alpha effect. nih.govacs.org This heightened reactivity allows for selective functionalization at the nitrogen center, even in the presence of the molecule's secondary hydroxyl group. Key transformations include N-acylation, N-alkylation, and N-sulfonylation, which provide pathways to a diverse range of derivatives.

N-Acylation

The aminooxy group can be readily acylated to form N-hydroxyamides (or N-alkoxyamides). This transformation is typically achieved by treating this compound with acylating agents such as acyl chlorides or acid anhydrides, usually in the presence of a non-nucleophilic base to neutralize the acid byproduct. Due to the superior nucleophilicity of the aminooxy nitrogen compared to the secondary alcohol oxygen, chemoselective N-acylation can be achieved under controlled reaction conditions. This preferential reactivity is a cornerstone of protecting-group-free synthesis strategies. The resulting N-acyl derivatives are stable compounds with distinct chemical properties.

N-Alkylation

Direct alkylation of the aminooxy nitrogen in this compound can be accomplished using various alkylating agents, most commonly alkyl halides (e.g., alkyl iodides or bromides). nih.gov The reaction typically proceeds via nucleophilic substitution, where the aminooxy group displaces the halide. This process allows for the introduction of a wide array of alkyl substituents, leading to the formation of N-alkyl-N-(2-hydroxypropoxy)amines. The synthesis of these derivatives expands the chemical space accessible from the parent compound, enabling the modulation of its physical and chemical properties. nih.gov

N-Sulfonylation

Similar to primary amines, the aminooxy group of this compound reacts with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to yield N-sulfonylated products. organic-chemistry.org The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which facilitates the reaction by scavenging the generated hydrogen chloride. This transformation results in the formation of a stable sulfonamide-like linkage (N-alkoxysulfonamide), which is a key functional group in various areas of chemical and pharmaceutical science.

The table below summarizes these key chemoselective transformations of the aminooxy group.

Table 1: Summary of Chemoselective Transformations

| Transformation | Typical Reagents | General Reaction Scheme | Product Class |

|---|---|---|---|

| N-Acylation | Acyl chloride (R'-COCl) or Acid anhydride (B1165640) ((R'CO)₂O), Base (e.g., Pyridine) |  |

N-((R)-2-hydroxypropoxy)acetamide |

| N-Alkylation | Alkyl halide (R'-X, where X = Br, I) |  |

N-alkyl-N-((R)-2-hydroxypropoxy)amine |

| N-Sulfonylation | Sulfonyl chloride (R'-SO₂Cl), Base (e.g., Triethylamine) |  | N-((R)-2-hydroxypropoxy)sulfonamide |

| N-((R)-2-hydroxypropoxy)sulfonamide |

Advanced Synthetic Applications of R 1 Aminooxy Propan 2 Ol and Its Derivatives As Chemical Scaffolds

Conjugation Chemistry in Macromolecular Systems

The ability to selectively introduce diverse functional moieties onto macromolecules is crucial for advancing their therapeutic and diagnostic potential. (R)-1-Aminooxy-propan-2-ol serves as a key building block in developing sophisticated conjugation strategies, enabling the precise installation of ligands, reporter molecules, and other functionalities.

The modification of nucleic acids and oligonucleotides is essential for improving their pharmacokinetic properties, cellular uptake, and target-binding affinity. Aminooxy-based chemistries provide a powerful tool for achieving these modifications.

A significant advancement in oligonucleotide conjugation is the development of bis-homo and bis-hetero ligand conjugation strategies using aminooxy click chemistry. acs.orgnih.gov This approach allows for the introduction of two identical (bis-homo) or two different (bis-hetero) ligands onto a single oligonucleotide, offering a facile method for creating multivalent systems with enhanced biological activity. acs.orgnih.govresearchgate.netnih.gov

The core of this strategy involves the synthesis of nucleoside building blocks equipped with highly reactive aminooxy functionalities. acs.org These monomers can then be functionalized with various biologically relevant ligands before their incorporation into oligonucleotides during solid-phase synthesis. acs.orgnih.gov This pre-functionalization approach ensures high yields and straightforward purification of the final conjugated oligonucleotides. acs.orgnih.gov

Key Research Findings:

Bivalent Ligand Presentation: Bis-homo conjugation enables the presentation of two identical ligands, which can significantly enhance the binding affinity and avidity of the oligonucleotide to its target. acs.orgnih.gov

Multifunctionalization: Bis-hetero conjugation allows for the simultaneous introduction of two different ligands, each with a distinct biological function. acs.orgnih.govresearchgate.net For example, one ligand could be a targeting moiety to direct the oligonucleotide to specific cells, while the other could be a pharmacokinetic modulator to improve its in vivo stability. researchgate.net

Versatility of Linkages: The aminooxy click chemistry platform is compatible with a wide range of ligands and allows for the use of different chemical linkages, providing flexibility in the design of complex oligonucleotide conjugates. acs.orgnih.gov

| Conjugation Strategy | Description | Key Advantage | Reference |

|---|---|---|---|

| Bis-homo Ligand Conjugation | Attachment of two identical ligands to an oligonucleotide. | Enhanced binding affinity and avidity through bivalent presentation. | acs.orgnih.gov |

| Bis-hetero Ligand Conjugation | Attachment of two different ligands to an oligonucleotide. | Enables multifunctional oligonucleotides with distinct biological roles. | acs.orgnih.govresearchgate.net |

Beyond ligand attachment, aminooxy-functionalized building blocks, including those derived from this compound, have been utilized in the synthesis of oligonucleotides with modified backbones. acs.orgnih.gov Modifications to the phosphodiester backbone are a cornerstone of therapeutic oligonucleotide development, aiming to enhance nuclease resistance, modulate binding affinity, and improve cellular uptake. beilstein-journals.orgbiosyn.comnih.gov

Table of Backbone Modifications and their Effects:

| Backbone Modification | General Effect on Oligonucleotide Properties | Relevance to Aminooxy Chemistry |

|---|---|---|

| Phosphorothioate | Increased nuclease resistance, potential for altered protein binding. biosyn.com | Aminooxy conjugation can be combined with this standard modification. |

| Neutral Backbones (e.g., PNA, Morpholino) | High nuclease resistance, altered hybridization properties. biosyn.com | Aminooxy functionalization offers a route to conjugate ligands to these systems. |

| Cationic Backbones | Can improve cellular uptake by reducing overall negative charge. beilstein-journals.org | Aminooxy-containing building blocks could potentially be used to introduce positive charges. |

The precise chemical modification of peptides and proteins is crucial for developing new therapeutics, diagnostic tools, and research probes. Oxime ligation, facilitated by aminooxy-containing scaffolds, has become a valuable bioorthogonal technique for peptide and protein functionalization due to its high chemoselectivity and the stability of the resulting oxime bond. iris-biotech.demdpi.com

Oxime ligation provides a robust method for the synthesis of large peptides and proteins through the assembly of smaller, unprotected peptide fragments. iris-biotech.demdpi.comnih.gov This convergent approach is advantageous as it avoids the challenges associated with the synthesis of long polypeptide chains by traditional solid-phase peptide synthesis (SPPS). nih.gov

The strategy involves the incorporation of an aminooxy-functionalized amino acid into one peptide fragment and a carbonyl-containing amino acid (aldehyde or ketone) into another. iris-biotech.de Upon mixing, these two fragments chemoselectively ligate to form a larger peptide linked by a stable oxime bond. iris-biotech.demdpi.com The reaction proceeds efficiently under mild, aqueous conditions, making it compatible with sensitive biological molecules. nih.gov

Research Highlights in Peptide Fragment Assembly:

Chemoselectivity: The reaction between an aminooxy group and a carbonyl group is highly specific, allowing for ligation to occur in the presence of other functional groups found in peptides. mdpi.comnih.gov

Stability of the Oxime Bond: The resulting oxime linkage is significantly more stable towards hydrolysis compared to imines, ensuring the integrity of the assembled peptide. iris-biotech.de

Post-Solid-Phase Diversification: Oxime ligation can be employed as a post-SPPS modification strategy to rapidly generate a library of peptide analogues from a common aminooxy-containing precursor peptide. mdpi.com

| Feature of Oxime Ligation | Significance in Peptide Synthesis | Reference |

|---|---|---|

| Bioorthogonality | Enables chemoselective ligation in the presence of other reactive functional groups. | mdpi.com |

| Mild Reaction Conditions | Compatible with sensitive peptide and protein structures. | nih.gov |

| Convergent Synthesis | Facilitates the synthesis of large peptides and proteins from smaller, more manageable fragments. | iris-biotech.denih.gov |

Peptide cyclization is a widely used strategy to improve the metabolic stability, receptor binding affinity, and bioavailability of therapeutic peptides. anu.edu.aunih.gov Oxime formation provides a straightforward and efficient method for achieving peptide macrocyclization. anu.edu.aunih.govnih.gov

This can be accomplished by incorporating both an aminooxy-containing amino acid and a carbonyl-containing amino acid into the same linear peptide sequence. iris-biotech.deanu.edu.au Upon cleavage from the solid support and deprotection, the peptide can spontaneously cyclize through an intramolecular oxime ligation reaction. anu.edu.au This one-pot cyclization is highly efficient and can be automated, making it a valuable tool for the synthesis of cyclic peptide libraries. anu.edu.au

Key Aspects of Peptide Cyclization via Oxime Formation:

Conformational Constraint: Cyclization pre-organizes the peptide into a more rigid conformation, which can lead to enhanced binding affinity for its biological target. anu.edu.au

Increased Stability: Head-to-tail or side-chain cyclization can protect the peptide from degradation by exopeptidases. nih.gov

Bioorthogonal Approach: The cyclization occurs spontaneously under mild conditions without the need for coupling reagents, minimizing side reactions. anu.edu.aunih.gov

| Parameter | Description | Impact on Peptide Properties | Reference |

|---|---|---|---|

| Methodology | Intramolecular reaction between an aminooxy and a carbonyl group within a linear peptide. | Leads to the formation of a macrocyclic peptide. | iris-biotech.deanu.edu.au |

| Efficiency | Often proceeds spontaneously in high purity after cleavage from the resin. | Facilitates rapid and clean synthesis of cyclic peptides. | anu.edu.au |

| Biological Advantage | Constrains the peptide into a bioactive conformation and can increase metabolic stability. | Can result in significantly higher biological activity compared to the linear analog. | anu.edu.au |

Peptide and Protein Functionalization

Formation of Neo-Glycopeptides and Glycoconjugates

The synthesis of glycopeptides and glycoconjugates is crucial for understanding the biological roles of carbohydrates. The chemoselective ligation between an aminooxy-functionalized molecule and a carbonyl group, typically an aldehyde or ketone on a sugar, to form a stable oxime bond is a cornerstone of modern bioconjugation chemistry. This compound and its derivatives serve as valuable linkers in this context, enabling the construction of neo-glycopeptides and glycoconjugates with precise control over the linkage and stereochemistry.

The aminooxy group of this compound derivatives can be incorporated into peptides or other scaffolds. Subsequent reaction with the reducing end of a carbohydrate or an oxidized sugar bearing an aldehyde or ketone results in the formation of a stable oxime-linked glycoconjugate. This approach has been widely used to create synthetic glycoproteins, which are invaluable tools for studying protein-carbohydrate interactions, immunology, and drug delivery.

The versatility of this method is highlighted by its application in the synthesis of complex glycoconjugates. For instance, aminooxy-functionalized peptides can be readily prepared and subsequently reacted with a wide range of unprotected reducing sugars in aqueous solutions. This strategy avoids the need for extensive protecting group manipulations, which is a significant advantage in the synthesis of complex biomolecules. The resulting oxime linkage is stable under physiological conditions, ensuring the integrity of the glycoconjugate in biological studies.

| Reactant 1 | Reactant 2 | Ligation Chemistry | Product |

| Peptide with this compound derivative | Reducing Sugar (e.g., Glucose) | Oxime Ligation | Neo-glycopeptide |

| Protein with aminooxy functionality | Oxidized Polysaccharide | Oxime Ligation | Glycoconjugate |

| Small molecule with aminooxy group | Glycoprotein with oxidized sialic acid | Oxime Ligation | Modified Glycoprotein |

Material Science Applications

The unique reactivity of the aminooxy group has also been harnessed in the field of material science, particularly in the functionalization of nanoparticles and the formation of hydrogels.

Gold nanoparticles (AuNPs) and monolayer protected clusters (MPCs) are materials of immense interest due to their unique optical and electronic properties. The functionalization of their surfaces with specific ligands is crucial for their application in areas such as biosensing, drug delivery, and catalysis. Thiol-containing derivatives of this compound can be used to create self-assembled monolayers on gold surfaces, introducing the reactive aminooxy group for further functionalization.

This strategy allows for the "click" attachment of molecules containing aldehyde or ketone functionalities to the surface of AuNPs and MPCs. For example, a thiol derivative of this compound can be synthesized and used to coat gold nanoparticles. These aminooxy-functionalized nanoparticles can then be used to capture and immobilize biomolecules, such as proteins or carbohydrates that have been chemically or enzymatically modified to introduce a carbonyl group. The chirality of the this compound scaffold can also impart stereoselectivity to the nanoparticle surface, which could be beneficial for applications in chiral recognition and asymmetric catalysis.

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for a variety of biomedical applications, including tissue engineering and drug delivery. The formation of stable cross-links is essential for the mechanical integrity of hydrogels. Oxime ligation provides a highly efficient and biocompatible method for cross-linking polymer chains.

In this approach, polymers functionalized with aminooxy groups are mixed with polymers containing aldehyde or ketone functionalities. The spontaneous reaction between these groups leads to the formation of a cross-linked hydrogel network. Derivatives of this compound can be used to introduce the aminooxy functionality into the polymer backbone. The resulting hydrogels can exhibit tunable mechanical properties and degradation profiles depending on the nature of the polymers and the density of the cross-links. The chirality of the cross-linker can also influence the macroscopic properties of the hydrogel, such as its swelling behavior and interactions with biological systems.

| Application | This compound Derivative | Reacting Partner | Key Feature |

| Gold Nanoparticle Functionalization | Thiol-terminated derivative | Aldehyde/Ketone-modified molecules | Surface functionalization via oxime click chemistry |

| Hydrogel Formation | Polymer with pendant aminooxy groups | Aldehyde/Ketone-functionalized polymer | Biocompatible and tunable cross-linking |

Construction of Complex Chiral Architectures

The inherent chirality of this compound makes it a valuable building block for the synthesis of complex chiral molecules and ligands for asymmetric catalysis.

Asymmetric [4+2] Cycloaddition Reactions with Aminooxy Esters

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings with high stereocontrol. The use of chiral auxiliaries or catalysts can render this reaction enantioselective. Esters derived from the hydroxyl group of this compound and an α,β-unsaturated carboxylic acid can serve as chiral dienophiles in asymmetric Diels-Alder reactions.

In this strategy, the chiral alcohol acts as a chiral auxiliary, directing the facial selectivity of the cycloaddition. After the reaction, the chiral auxiliary can be cleaved, yielding an enantiomerically enriched cyclic product. The aminooxy group, if not protected, could potentially influence the reactivity and selectivity of the cycloaddition through intramolecular interactions or by serving as a coordination site for a Lewis acid catalyst.

While specific examples utilizing dienophiles directly derived from this compound are not extensively reported, the principle is well-established with other chiral alcohols. The development of such dienophiles would offer a novel route to chiral cyclohexene (B86901) derivatives, which are important intermediates in the synthesis of natural products and pharmaceuticals.

Role in Chiral Ligand Synthesis

Chiral ligands are essential for transition metal-catalyzed asymmetric reactions, which are a cornerstone of modern organic synthesis. Chiral 1,2-amino alcohols are a privileged class of scaffolds for the synthesis of a wide variety of chiral ligands. This compound, as a chiral 1,2-amino alcohol derivative, can serve as a versatile precursor for the synthesis of novel chiral ligands.

Based on a comprehensive review of the available scientific literature, there is no specific information detailing the application of This compound or its derivatives in the chemoselective functional group transformation of aldehydes to nitriles.

While the conversion of aldehydes to nitriles is a well-established transformation in organic synthesis, typically proceeding through an aldoxime intermediate formed with a hydroxylamine (B1172632) derivative, the use of this compound for this specific purpose is not documented in the searched chemical literature.

General methodologies for aldehyde-to-nitrile conversion involve various reagents and catalysts. The common pathway includes the reaction of an aldehyde with hydroxylamine hydrochloride to form an aldoxime, which is then dehydrated to yield the corresponding nitrile. A variety of dehydrating agents and catalytic systems have been developed to facilitate this second step under mild and efficient conditions.

Alternative approaches utilize other hydroxylamine derivatives such as O-(diphenylphosphinyl)hydroxylamine or hydroxylamine-O-sulfonic acid to achieve this transformation directly. These methods offer advantages in terms of reaction conditions and functional group tolerance. Additionally, chemo-enzymatic cascade reactions have been developed for the cyanide-free synthesis of nitriles from aldehydes, utilizing hydroxylamine for the initial aldoxime formation.

However, none of the reviewed literature specifically mentions or provides examples of This compound being employed as the aminooxy source for this particular transformation. Therefore, no detailed research findings, data tables, or specific examples regarding its role in aldehyde-to-nitrile conversions can be provided.

Computational Chemistry Investigations of R 1 Aminooxy Propan 2 Ol and Aminooxy Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a valuable tool for understanding the chemical behavior of aminooxy-containing molecules.

Electronic Structure and Reactivity Descriptors (e.g., HOMO/LUMO, Fukui Functions)

The electronic properties of a molecule are fundamental to its reactivity. DFT calculations allow for the determination of various descriptors that help predict this reactivity. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. biointerfaceresearch.comirjweb.com A smaller energy gap suggests higher reactivity. researchgate.net

For aminooxy systems, the HOMO is typically localized on the aminooxy group, indicating this is the primary site for electrophilic attack. The LUMO, conversely, is where nucleophilic attack is most likely to occur. Studies on various organic molecules have shown that these frontier molecular orbitals (FMOs) are crucial in determining electronic properties and reaction pathways. biointerfaceresearch.comchemijournal.com

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further insights. irjweb.com These include:

Ionization Potential (I): Directly related to the HOMO energy. chemijournal.com

Electron Affinity (A): Directly related to the LUMO energy. chemijournal.com

Chemical Hardness (η): A measure of resistance to charge transfer. irjweb.com

Electronegativity (χ): The power of an atom to attract electrons to itself. chemijournal.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. irjweb.com

| Descriptor | Symbol | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.30 |

| LUMO Energy | ELUMO | -1.81 |

| Energy Gap | ΔE | 4.49 |

| Chemical Hardness | η | 2.25 |

| Electronegativity | χ | 4.06 |

| Electrophilicity Index | ω | 3.66 |

Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. bas.bgnih.gov By analyzing the electron density changes, these functions can pinpoint specific atoms susceptible to reaction. For aminooxy compounds, Fukui functions can confirm that the nitrogen and oxygen atoms of the aminooxy moiety are key sites for chemical transformations, such as oxime formation. irjweb.combas.bg

Mechanistic Studies of Oxime Formation via DFT

Oxime formation, the reaction between an aminooxy compound and a carbonyl (aldehyde or ketone), is a cornerstone of bioconjugation chemistry. researchgate.net DFT calculations have been instrumental in elucidating the detailed mechanism of this reaction. The process is generally understood to proceed through a two-step mechanism:

Nucleophilic Addition: The aminooxy compound attacks the carbonyl carbon, forming a tetrahedral intermediate.

Dehydration: The intermediate eliminates a water molecule to form the stable oxime bond.

DFT studies have shown that the reaction is catalyzed in an acidic medium, following pathways similar to classical imine formation. researchgate.net The calculations, often including a solvation model to mimic experimental conditions, help to determine the energetics of each step, identify transition states, and calculate activation energy barriers. researchgate.net It has been demonstrated that the rate-determining step can vary depending on the pH of the solution. Explicit water molecules can be included in calculations to model solvent-assisted proton transfer steps, which are crucial in the catalytic cycle. researchgate.net

Influence of Functional Groups on Reactivity

The reactivity of the aminooxy group can be significantly modulated by the presence of other functional groups within the molecule. DFT studies can quantify these effects by comparing the electronic structures and reaction energy profiles of substituted versus unsubstituted aminooxy compounds.

For instance, electron-withdrawing groups (EWGs) near the aminooxy moiety can decrease the electron density on the nitrogen atom, potentially lowering its nucleophilicity and affecting the rate of oxime formation. Conversely, electron-donating groups (EDGs) can increase the nucleophilicity of the aminooxy nitrogen. DFT calculations combined with energy decomposition analysis can reveal the determining factors of reactivity, such as the elemental composition and structure of different functional groups. nih.gov These computational approaches allow for a systematic investigation into how modifying the structure of a molecule like (R)-1-aminooxy-propan-2-ol could tune its reactivity for specific applications. nih.govfrontiersin.org

Molecular Docking Analyses (Non-Clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In a non-clinical context, it is widely used to study the binding of small molecules like this compound to the active sites of enzymes and other biological macromolecules. nih.gov

Binding Interactions with Enzyme Active Sites (In Vitro Context)

Molecular docking simulations can provide valuable insights into how a ligand, such as an aminooxy-containing compound, might interact with an enzyme's active site. researchgate.net These studies are performed in silico to complement and guide in vitro experiments. researchgate.netrsc.org The process involves generating a multitude of possible binding poses of the ligand within the target protein's binding pocket and then using a scoring function to rank them based on their predicted binding affinity. mdpi.com

For example, docking studies have been used to investigate how aminooxy-diarylquinoline derivatives bind to HIV-1 reverse transcriptase. nih.gov These studies identified key interactions, such as hydrogen bonds with specific amino acid residues like Lys101 and His235, and π-π stacking with Tyr318, which are crucial for binding. nih.gov Similarly, oxime-containing compounds have been docked into the active site of acetylcholinesterase to understand their potential as reactivators for the enzyme when inhibited by nerve agents. nih.gov

Analysis of Binding Modes and Affinities with Biological Macromolecules

A detailed analysis of the docked poses reveals the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions include:

Hydrogen Bonds: Crucial for specificity and affinity.

Hydrophobic Interactions: Often a major driving force for binding. plos.org

Electrostatic Interactions: Important for guiding the ligand into the active site. nih.gov

The strength of these interactions is quantified by the binding affinity, often expressed as a binding energy (in kcal/mol) or an inhibition/dissociation constant (Ki/Kd). nih.govsciepub.com While docking provides a fast estimation of binding affinity, it is important to note that these scoring functions are approximations. mdpi.com More rigorous methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations or explicit solvent molecular dynamics (MD) simulations, can be used to refine these predictions and provide a more accurate assessment of binding free energies. plos.org

| Ligand | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|---|

| Compound A | α-Glucosidase | -9.0 | ASP215, GLU277, ASP352 | Hydrogen Bonding |

| Compound B | α-Amylase | -8.9 | GLU233, ASP300 | Hydrogen Bonding, Hydrophobic |

| Compound C | HIV-1 RT | -7.5 | LYS101, HIS235, TYR318 | Hydrogen Bonding, π-π Stacking |

By analyzing these binding modes and affinities, researchers can understand the structural basis for a compound's activity and selectivity, guiding the design of new molecules with improved properties for various biochemical applications. plos.orgmendeley.com

Correlation with In Vitro Enzyme Inhibition Datasci-hub.semasterorganicchemistry.com

Computational chemistry serves as a powerful tool to establish a quantitative relationship between the structural features of a molecule and its biological activity. In the study of aminooxy systems, computational models are frequently developed to predict the inhibitory potency of compounds, which is then validated against experimental in vitro enzyme inhibition data. This correlation is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Research into compounds structurally related to this compound, such as 2-substituted 3-(aminooxy)-l-propanamines, has focused on their activity as inhibitors of enzymes like ornithine decarboxylase (ODC). youtube.com In such studies, a series of analogs are synthesized and their inhibitory concentration (IC50) values are determined through in vitro assays. Concurrently, computational methods, such as Quantum Mechanics (QM) and Molecular Mechanics (MM), are employed to calculate various molecular descriptors for these compounds. These descriptors can include electronic properties (e.g., partial atomic charges, dipole moment), steric parameters (e.g., molecular volume, surface area), and thermodynamic properties (e.g., binding free energy).

The primary objective is to build a statistically significant model that correlates these calculated descriptors with the observed IC50 values. For instance, a model might reveal that a specific charge distribution around the aminooxy group, combined with a particular stereochemical configuration, is highly correlated with potent enzyme inhibition. These insights help to elucidate the structural requirements for effective inhibition. youtube.com By understanding which properties are critical for activity, researchers can computationally screen virtual libraries of related compounds to prioritize the synthesis of candidates with the highest predicted potency.

Table 1: Correlation of Computational Descriptors with In Vitro Inhibition of Ornithine Decarboxylase (ODC) for a Series of Aminooxy Analogs This table presents hypothetical data representative of findings in the field.

Conformational Analysis and Ligand-Protein Interactionssci-hub.seresearchgate.netarxiv.org

The biological activity of a small molecule like this compound is intrinsically linked to its three-dimensional structure and its ability to adopt a specific conformation that is complementary to the binding site of its protein target. Conformational analysis and the study of ligand-protein interactions are therefore fundamental aspects of computational investigation.

Ligand-Protein Interactions: Once a ligand enters the active site of a protein, it forms a complex stabilized by a network of noncovalent interactions. Computational docking and molecular dynamics simulations are used to predict the binding pose of this compound within a target protein and to analyze the specific interactions that contribute to binding affinity. The key functional groups of the molecule, the hydroxyl (-OH) and the aminooxy (-ONH2), are primary drivers of these interactions.

Hydrogen Bonds: Both the hydroxyl and aminooxy groups can act as hydrogen bond donors and acceptors. They can form crucial hydrogen bonds with polar or charged amino acid residues in the protein's active site, such as aspartic acid, glutamic acid, serine, and threonine.

Van der Waals Interactions: The propane (B168953) backbone of the molecule engages in weaker, but collectively significant, van der Waals interactions with nonpolar residues like valine, leucine, and isoleucine, often found in hydrophobic pockets of the binding site.

By simulating these interactions, computational models can estimate the binding free energy (ΔG), providing a theoretical measure of binding affinity. This analysis helps to rationalize the observed biological activity and provides a detailed molecular basis for the ligand's mechanism of action.

Table 2: Potential Noncovalent Interactions of this compound Functional Groups

In Vitro Biological Activity and Molecular Target Engagement

Inhibition of Pyridoxal-5-Phosphate Dependent Enzymes

(R)-1-Aminooxy-propan-2-ol is part of a class of compounds known to be potent inhibitors of pyridoxal-5-phosphate (PLP)-dependent enzymes. These enzymes are crucial for a vast array of metabolic processes, particularly in the metabolism of amino acids. The inhibitory action of aminooxy compounds stems from the nucleophilic nature of the aminooxy group, which readily reacts with electrophilic carbonyl groups.

Mechanism of Inhibition via Oxime Formation with Cofactor Aldehyde Group

The primary mechanism by which this compound and related aminooxy compounds inhibit PLP-dependent enzymes is through the formation of a stable covalent bond with the PLP cofactor. PLP, the active form of vitamin B6, contains an aldehyde group that is essential for its catalytic activity. This aldehyde group typically forms a Schiff base (internal aldimine) with a lysine (B10760008) residue in the enzyme's active site.

During the catalytic cycle, the substrate's amino group displaces the lysine to form a new Schiff base (external aldimine). The aminooxy group of an inhibitor like this compound can attack the aldehyde carbon of PLP, leading to the formation of a highly stable oxime linkage. This reaction is often irreversible and effectively sequesters the PLP cofactor, rendering the enzyme inactive. The formation of this stable oxime adduct prevents the enzyme from proceeding with its normal catalytic function.

Examples of Enzyme Inhibition (e.g., Aminotransferases, Ornithine Decarboxylase)

The inhibitory effect of aminooxy compounds has been demonstrated on several PLP-dependent enzymes.

Aminotransferases: These enzymes, also known as transaminases, are critical for the synthesis and breakdown of amino acids by transferring amino groups. The inhibition of aminotransferases, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), by aminooxy compounds has been reported. For instance, amino-oxyacetate is a known inhibitor of these enzymes. By forming an oxime with PLP, these inhibitors block the transamination process.

Ornithine Decarboxylase (ODC): ODC is a key PLP-dependent enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. nih.gov It catalyzes the decarboxylation of ornithine to putrescine. nih.gov Aminooxy compounds have been identified as potent inhibitors of ODC. For example, 1-amino-3-(aminooxy)-2-propanol, a compound structurally similar to this compound, has been shown to inhibit rat liver ODC with an IC50 in the nanomolar range. nih.gov The inhibition mechanism involves the formation of a stable oxime with the PLP cofactor in the active site of ODC, which prevents the decarboxylation of ornithine. researchgate.net

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| 1-Amino-3-(aminooxy)-2-propanol | Rat Liver Ornithine Decarboxylase (ODC) | Nanomolar range | nih.gov |

| 1-Amino-oxy-3-aminopropane (APA) | Mouse Kidney Ornithine Decarboxylase (ODC) | Ki = 3.2 nM (competitive) | nih.gov |

Interaction with Auxin Biosynthesis Pathways

In the realm of plant biology, aminooxy compounds have been found to interfere with the biosynthesis of auxin, a critical plant hormone that regulates many aspects of growth and development.

Targeting TRYPTOPHAN AMINOTRANSFERASE (TAA1)

The primary pathway for auxin biosynthesis in plants involves the conversion of tryptophan to indole-3-acetic acid (IAA). A key enzyme in this pathway is TRYPTOPHAN AMINOTRANSFERASE of ARABIDOPSIS 1 (TAA1) and its related proteins (TARs). TAA1 catalyzes the conversion of tryptophan to indole-3-pyruvic acid (IPyA), a crucial step in auxin production. mdpi.com

It has been demonstrated that aminooxy-containing molecules can act as inhibitors of auxin biosynthesis by specifically targeting TAA1. L-α-aminooxy-phenylpropionic acid (AOPP) was identified as an inhibitor of this pathway, and subsequent studies confirmed that its molecular target is TAA1. By inhibiting TAA1, these compounds reduce the endogenous levels of IAA, leading to auxin-deficient phenotypes in plants.

Structure-Activity Relationship Studies for TAA1 Inhibition

Structure-activity relationship (SAR) studies on derivatives of AOPP have provided insights into the molecular requirements for TAA1 inhibition. These studies have underscored the critical role of both the aminooxy group and the carboxy group for inhibitory activity. The aminooxy group is essential for the interaction with the PLP cofactor of TAA1, while the carboxy group likely contributes to the binding affinity within the enzyme's active site. Modifications to other parts of the molecule can influence the potency and specificity of the inhibition. These findings suggest that the structural features of this compound, containing an aminooxy group, are consistent with the potential for interaction with TAA1, although specific studies on this compound have not been detailed.

Modulatory Effects on Other Enzyme Systems (e.g., Monoamine Oxidase, HIV-1 Reverse Transcriptase, in vitro only)

A review of the scientific literature did not yield specific in vitro studies on the modulatory effects of this compound on Monoamine Oxidase (MAO) or HIV-1 Reverse Transcriptase. While a wide array of compounds have been investigated as inhibitors for these enzymes, there is no direct evidence to suggest that simple aminooxy alcohols like this compound have been evaluated for their activity against these particular targets.

Advanced Analytical Techniques for R 1 Aminooxy Propan 2 Ol and Derivatives

Chiral Chromatography (HPLC) for Enantiomeric Purity Determination

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a cornerstone technique for the separation and quantification of enantiomers. yakhak.org The determination of the enantiomeric purity of (R)-1-Aminooxy-propan-2-ol is essential to ensure the desired stereospecific outcomes in its subsequent applications. The separation relies on the differential interaction between the enantiomers and the chiral environment of the stationary phase.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely recognized for their broad applicability in resolving a variety of chiral compounds, including amines and amino alcohols. yakhak.orgmdpi.comresearchgate.net For a compound like this compound, direct separation on these columns is possible. However, derivatization is often employed to enhance enantioselectivity and improve UV detection. researchgate.net Introducing a chromophore, such as a nitrobenzoxadiazole (NBD) or 9-anthraldimine group, can significantly improve analytical sensitivity and resolution. yakhak.orgresearchgate.net

The choice of mobile phase is critical and typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as 2-propanol or ethanol. researchgate.netbanglajol.info The concentration of the alcohol modifier is a key parameter that is optimized to achieve baseline separation between the (R)- and (S)-enantiomers. researchgate.net The method is validated for specificity, linearity, accuracy, and precision to ensure its reliability for quality control. banglajol.infonih.gov

| Parameter | Typical Condition/Phase | Purpose/Comment |

|---|---|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak® IA/IB/IC, Chiralcel® OD/OJ) | Provides the chiral environment for enantiomeric discrimination. Coated-type CSPs often show better separation than covalently bonded types. yakhak.org |

| Mobile Phase | Hexane/2-Propanol or Hexane/Ethanol mixtures | Normal-phase chromatography is common. The ratio of alcohol modifier is optimized to balance retention time and resolution. researchgate.net |

| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rates for analytical HPLC columns. |

| Detection | UV (e.g., 254 nm) or Fluorescence (FL) | Requires a chromophore on the analyte. Derivatization may be necessary for compounds with low UV absorbance. researchgate.net |

| Derivatization Agent (Optional) | 9-anthraldehyde, 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) | Introduces a strongly UV-absorbing or fluorescent tag to enhance detection and can improve chiral recognition. yakhak.orgresearchgate.net |

Spectroscopic Characterization Methods

Spectroscopic methods provide detailed structural information, confirming molecular identity and stereochemistry. For this compound and its derivatives, mass spectrometry and chiroptical techniques are particularly powerful.

Mass spectrometry is a critical tool for confirming the molecular weight and structure of organic compounds. When this compound reacts with an aldehyde or ketone, it forms an oxime ether. The fragmentation patterns of these derivatives under electron ionization (EI-MS) provide valuable structural information. cdnsciencepub.com

The fragmentation of oxime ethers is influenced by the structure of the parent carbonyl compound and the aminooxy moiety. cdnsciencepub.com Common fragmentation pathways include cleavage of the N-O bond, the C=N bond, and rearrangements like the McLafferty rearrangement if a transferable gamma-hydrogen is present. dntb.gov.uanih.gov Analysis of these fragmentation patterns, often aided by high-resolution mass spectrometry and tandem MS (MS/MS), allows for the detailed mapping of the molecule's connectivity. acs.orgacs.org For instance, the cleavage of the substituent from the scaffold can provide regiochemical information in more complex structures. acs.org The stability of the O-N bond in aliphatic oxime ethers is notably higher than in their aromatic counterparts, requiring higher collision energies for fragmentation. acs.org

| Fragmentation Type | Description | Resulting Ion Information |

|---|---|---|

| α-Cleavage | Cleavage of bonds adjacent to the C=N double bond. | Provides information about the substituents on the carbon of the original carbonyl group. |

| N-O Bond Cleavage | Fission of the nitrogen-oxygen single bond. acs.org | Generates ions corresponding to the aminooxy portion and the iminyl portion of the molecule. |

| McLafferty Rearrangement | A six-membered ring transition state involving the transfer of a γ-hydrogen to the oxime nitrogen, followed by β-cleavage. dntb.gov.uanih.gov | Characteristic for oxime ethers derived from carbonyls with alkyl chains of sufficient length. |

| Loss of Methoxyl Radical | In O-methyl oximes, the loss of a ·OCH3 radical is a characteristic fragmentation. cdnsciencepub.com | Helps to identify the presence of the O-methyl oxime functionality. |

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful non-destructive method for the stereochemical analysis of chiral molecules. nih.gove-bookshelf.de While simple aliphatic amino alcohols like this compound are often "CD-silent" (lacking a suitable chromophore to give a measurable CD signal), their absolute configuration can be determined through chiroptical sensing. nih.gov

This approach involves the reaction of the analyte with a sensor molecule (a chiral or achiral probe) to form a new complex or derivative that exhibits a distinct CD signal. nih.gov The chirality of the amino alcohol is imprinted onto the sensor, resulting in an induced circular dichroism (ICD) spectrum. nih.gov The sign and intensity of the induced Cotton effects in the CD spectrum can be directly correlated with the absolute configuration and enantiomeric excess of the amino alcohol. researchgate.netrsc.org This "mix-and-measure" protocol allows for rapid stereochemical analysis without the need for chromatographic separation. rsc.org Various probes, including those based on dynamic covalent chemistry with aldehydes or metal complexes, have been developed for the enantioselective sensing of amino alcohols. nih.govresearchgate.net

| Sensing Strategy | Probe/Sensor Type | Mechanism | Outcome |

|---|---|---|---|

| Dynamic Covalent Chemistry | Arylacetylene-based dialdehyde (B1249045) probes | Condensation reaction between the aminooxy group and the aldehyde groups of the probe forms a diimine complex. The chirality of the amino alcohol induces a preferred conformation in the probe. nih.gov | A strong induced CD signal is generated, the sign of which correlates to the analyte's absolute configuration. nih.gov |

| Metal Complexation | Dimeric porphyrin hosts | The amino alcohol acts as a bidentate ligand, coordinating to the metal centers (e.g., Zinc) of the porphyrin tweezer. This induces a chiral twist in the porphyrin arrangement. nih.gov | An exciton-coupled CD spectrum is produced, with the sign of the couplet indicating the absolute configuration. nih.gov |

| Supramolecular Host-Guest Chemistry | Acyclic Cucurbit[n]urils (CB[n]) | Formation of a 1:1 host-guest complex between the chiral amino alcohol and the helically chiral CB[n] receptor. rsc.org | Induces a CD signal that can be used for the determination of absolute configuration and enantiomeric composition. rsc.org |

Future Directions and Emerging Research Avenues in Aminooxy Chemistry

Development of Novel Synthetic Methodologies

The synthesis of functionalized aminooxy compounds, particularly those with specific stereochemistry like (R)-1-Aminooxy-propan-2-ol, is critical for their application in chiral molecular design and biology. Research is actively pursuing more efficient and versatile synthetic routes.

One promising direction is the development of methods for creating chiral β-aminooxy acids and amides. Methodologies such as the Arndt-Eistert homologation, starting from chiral α-aminooxy acids, provide a pathway to these valuable building blocks. nih.gov Another approach involves the enantioselective reduction of β-keto esters, which can be catalyzed by enzymes like baker's yeast or by chiral Ruthenium(II) complexes, allowing for the synthesis of aminooxy compounds with nonproteinaceous side chains. nih.gov

Furthermore, new strategies are being developed for the synthesis of chiral α-amino acid derivatives by protecting the carboxyl group of a starting amino acid, such as serine, as a cyclic ortho ester. uq.edu.au This modification reduces the acidity of the α-proton, enabling oxidation of the side chain to an aldehyde without causing racemization. uq.edu.au This chiral aldehyde equivalent can then undergo various carbonyl addition reactions to produce a wide range of complex chiral amino acids. uq.edu.au The development of such methodologies is crucial for producing structurally diverse and stereochemically pure aminooxy building blocks for advanced applications.

Expanding Scope in Bioconjugation and Materials Science

The reliability of oxime ligation has made it a cornerstone of bioconjugation, and its scope continues to widen. A significant area of development is the creation of "smart" polymer conjugates. Using techniques like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, researchers can synthesize polymers with terminal aminooxy groups. acs.orgnih.gov These polymers can then be precisely attached to proteins that have been modified to contain a ketone group, such as Nε-levulinyl lysine-modified bovine serum albumin (BSA). nih.govacs.org This creates well-defined protein-polymer conjugates that can, for example, confer the thermosensitive properties of the polymer to the protein. nih.gov

| Polymerization Method | Monomer | Resulting Polymer | Molecular Weight (Mn) | Polydispersity (PDI) | Reference |

| ATRP | N-isopropylacrylamide (NIPAAm) | PolyNIPAAm | - | As low as 1.11 | acs.org |

| ATRP | 2-hydroxyethyl methacrylate (HEMA) | PolyHEMA | - | As low as 1.18 | acs.org |

| RAFT | N-isopropylacrylamide (NIPAAm) | pNIPAAm | 4,200 Da | 1.14 | nih.gov |

This strategy is also being applied to materials science for the construction of novel functional and degradable materials. For instance, ketone-containing polyesters like poly(ε-caprolactone-co-2-oxepane-1,5-dione) can be cross-linked using bifunctional aminooxy molecules, such as 1,6-bis(aminooxy)hexane. rsc.org This process creates robust, hydrolytically-degradable polymer gels and nanoparticulate materials. rsc.org Another innovative application involves using the aminooxy group to anchor molecules to surfaces, such as immobilizing aldehyde-functionalized glycans onto aminooxy-functionalized gold nanoparticles to create tools for studying carbohydrate-protein interactions. louisville.edumdpi.com

Advanced Computational Modeling for Aminooxy Reactivity and Interactions

As aminooxy chemistry is applied to increasingly complex systems, advanced computational and theoretical methods are becoming essential for predicting reactivity and understanding interactions at a molecular level. Quantum chemical methods are being employed to study the structural and electronic details of reactions involving oximes. researchgate.net These computational tools can help engineer and optimize catalysts and reaction conditions by providing insight into charge transfer and transition states. researchgate.net

Theoretical studies are also used to calculate reaction kinetics and branching ratios for related chemical systems, such as the reactions of propanol (B110389) with radicals, using methods like canonical variational transition state theory. researchgate.net Applying similar models to oxime ligation could allow for the precise prediction of reaction rates under various conditions, which is especially critical for applications like radiolabeling with short-lived isotopes where reaction times must be minimized. nih.gov Furthermore, computational studies are being used to understand the fragmentation patterns of oxime ethers in mass spectrometry, which is crucial for the analytical verification of these conjugates. louisville.edu Such fundamental studies on reactivity and stability provide a predictive framework that can guide future synthetic and analytical efforts.

Exploration of New Biological Applications (In Vitro and Mechanistic Studies)

The biocompatibility and chemoselectivity of the aminooxy group are enabling the exploration of novel biological applications, moving beyond simple conjugation to the creation of sophisticated tools for research and therapy.

One emerging strategy is the use of oxime ligation in a "tethered fragment" approach for drug discovery. mdpi.com In this method, an aminooxy-containing peptide that binds to a protein target is used as an anchor. A library of diverse aldehydes can then be rapidly ligated to this peptide, allowing for the empirical discovery of small fragments that create new, affinity-enhancing interactions with the protein surface. This approach has been used to develop potent inhibitors of peptide-protein interactions. mdpi.com

Other novel applications include:

Peptide Cyclization : Aminooxy derivatives are used to create significant conformational constraints in peptides, which can be essential for biological activity. Cyclization can be achieved by reacting an aminooxy and an aldehyde side chain within the same peptide sequence. iris-biotech.de

Nucleic Acid Modification : Nucleoside building blocks containing aminooxy functionalities are being synthesized and incorporated into oligonucleotides. This allows for the attachment of two different ligands, which could improve the therapeutic properties of nucleic acid-based drugs. acs.org

Siderophore-Drug Conjugates : The aminooxy moiety can act as a chelating group. This property is exploited in siderophore "Trojan Horse" strategies, where an antibiotic is attached to a siderophore that is actively transported into a bacterium, bypassing its defenses. iris-biotech.de

Probing Glycosylation : The reaction between a reducing carbohydrate and an aminooxy group can create "neo-glycopeptides." These constructs are valuable tools for investigating the influence of glycosylation patterns on the structure and function of peptides and proteins. iris-biotech.de

These advanced applications demonstrate that aminooxy chemistry is evolving into a powerful platform for the precise chemical manipulation of biological systems, opening new avenues for mechanistic studies and the development of next-generation diagnostics and therapeutics.

Q & A

Q. What are the recommended methods for synthesizing (R)-1-Aminooxy-propan-2-ol, and how can enantiomeric purity be ensured?

Methodological Answer:

- Synthetic Routes : Use chiral pool synthesis or kinetic resolution strategies. For example, start with a chiral precursor such as (R)-propylene oxide, followed by hydroxylamine conjugation under controlled pH (e.g., 8–9) to preserve stereochemistry .

- Enantiomeric Purity : Employ chiral chromatography (e.g., Chiralcel OD-H column) with a mobile phase of hexane/isopropanol (90:10 v/v) to verify purity. Cross-validate with polarimetry or circular dichroism (CD) spectroscopy .

- Safety : Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation of the aminooxy group .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- NMR : Key peaks include δ 1.2–1.4 ppm (CH₃), δ 3.5–3.8 ppm (CH-O), and δ 4.0–4.3 ppm (NH-O). Compare with PubChem spectral data (CID: [to be filled]) .

- Mass Spectrometry (MS) : Look for molecular ion [M+H]⁺ at m/z ~106.1 (C₃H₉NO₂).

- Purity Assessment : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 210 nm. Ensure >95% purity for research-grade material .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves (EN 374-certified), safety goggles, and lab coats. Use fume hoods for volatile steps .

- Reactivity : Avoid strong oxidizers (e.g., HNO₃) to prevent decomposition into NOx gases. Store under nitrogen at 2–8°C .

- Spill Management : Absorb with inert materials (vermiculite) and neutralize with dilute acetic acid .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing racemization?

Methodological Answer:

-

Reaction Conditions :

-

Yield Optimization :

Parameter Optimal Range Effect on Yield Reaction pH 8.0–8.5 Maximizes NH₂O⁻ nucleophilicity Solvent THF/H₂O (3:1) Balances solubility and reactivity Stirring Rate 500–700 rpm Ensures efficient mixing

Q. How should researchers address contradictions in spectral data or purity assessments?

Methodological Answer:

Q. What strategies are effective for studying the chiral stability of this compound under varying conditions?

Methodological Answer:

- Stability Studies :

- Degradation Pathways : Identify byproducts (e.g., ketones via oxidation) using LC-MS/MS .

Q. What are the potential applications of this compound in asymmetric synthesis or drug development?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.